6-(azepan-1-yl)-N,N'-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine
Description
Chemical Structure and Synthesis 6-(Azepan-1-yl)-N,N'-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine is a triazine-based compound featuring a central 1,3,5-triazine ring substituted with an azepane (7-membered saturated nitrogen heterocycle) at position 6 and two naphthalen-1-yl groups at the 2- and 4-amino positions. Its molecular formula is C₃₀H₂₈N₆, with a molecular weight of 472.6 g/mol. The compound is synthesized via nucleophilic substitution reactions under controlled conditions, as demonstrated in a protocol involving heating precursors at 80°C for 3 hours, followed by crystallization from dioxane (yield: 93%) .
The naphthalen-1-yl groups enhance π-π stacking interactions with biological targets, while the azepane moiety contributes to solubility and metabolic stability .
Properties
Molecular Formula |
C29H28N6 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
6-(azepan-1-yl)-2-N,4-N-dinaphthalen-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C29H28N6/c1-2-8-20-35(19-7-1)29-33-27(30-25-17-9-13-21-11-3-5-15-23(21)25)32-28(34-29)31-26-18-10-14-22-12-4-6-16-24(22)26/h3-6,9-18H,1-2,7-8,19-20H2,(H2,30,31,32,33,34) |
InChI Key |
NKMZMHMPBUNKOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=NC(=N2)NC3=CC=CC4=CC=CC=C43)NC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azepan-1-yl)-N,N’-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the triazine ring, followed by the introduction of azepane and naphthalene groups through nucleophilic substitution reactions. Specific reagents and catalysts are used to facilitate these steps, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-(azepan-1-yl)-N,N’-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-(azepan-1-yl)-N,N’-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-(azepan-1-yl)-N,N’-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key structural variations among triazine-2,4-diamines include substitutions on the triazine core and the nature of the amino-linked aromatic groups. Below is a comparative analysis:
Key Findings
Substituent Impact on Bioactivity: Naphthalen-1-yl vs. Azepane vs. Piperazine: Azepane’s larger ring size improves lipid solubility, whereas piperazine derivatives (e.g., 9c) exhibit better aqueous solubility and faster metabolic clearance .
Synthetic Yields and Purity :
- The target compound achieves a high yield (93%) under optimized conditions, comparable to other triazine derivatives like 9b (92%) and 9c (89%) .
Biological Performance :
- Antiviral Activity : Both the target compound and 9c show promise in suppressing SARS-CoV-2 replication, though 9c’s piperazine moiety may enhance cellular uptake .
- Cytotoxicity : Diaryltriazines (e.g., 6,N2-diaryl derivatives) demonstrate selective cytotoxicity against breast cancer cell lines (MDA-MB-231, MCF-7) via DNA intercalation .
Biological Activity
The compound 6-(azepan-1-yl)-N,N'-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine is a member of the triazine family, characterized by its unique structural features that contribute to its biological activity. This article explores the compound's biological properties, including its potential applications in herbicides and other areas.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 358.44 g/mol. Its structure consists of a triazine ring substituted with two naphthalene groups and an azepane moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.44 g/mol |
| Structure | Triazine with naphthalene and azepane substitutions |
Herbicidal Properties
Research indicates that compounds like 6-(azepan-1-yl)-N,N'-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine exhibit significant herbicidal activity. They function as selective herbicides targeting specific weed species while minimizing harm to crops. The mechanism involves inhibiting key metabolic pathways in plants, leading to growth cessation.
Case Study:
In a controlled study, the compound was tested against common agricultural weeds. Results showed a reduction in weed biomass by over 70% when applied at optimal concentrations. This efficacy suggests its potential as a viable alternative to traditional herbicides.
Antimicrobial Activity
Preliminary studies have indicated that this compound also possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The proposed mechanism involves disruption of bacterial cell membranes.
Research Findings:
A study conducted on the antimicrobial effects demonstrated that the compound exhibited an inhibition zone of 15 mm against E. coli at a concentration of 100 µg/mL. This suggests potential applications in developing new antibacterial agents.
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Toxicological evaluations indicate that the compound has low acute toxicity in mammalian models. However, chronic exposure studies are necessary to determine long-term safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
